molecular formula C7H3ClN4 B11912709 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile

Cat. No.: B11912709
M. Wt: 178.58 g/mol
InChI Key: DULYAZBERGSMBM-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is an organic compound with the molecular formula C7H3ClN4 It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketone esters. The reaction proceeds through a series of steps including cyclization and chlorination to yield the desired product . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyrimidines, fused ring systems, and various derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-7-10-3-6-5(12-7)1-4(2-9)11-6/h1,3,11H

InChI Key

DULYAZBERGSMBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=C(N=C21)Cl)C#N

Origin of Product

United States

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